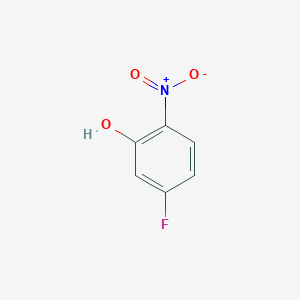

5-Fluoro-2-nitrophenol

Cat. No. B146956

Key on ui cas rn:

446-36-6

M. Wt: 157.1 g/mol

InChI Key: QQURWFRNETXFTN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05773651

Procedure details

In this example, the stirrer described in Example 1 was introduced via an axial face seal into an otherwise commercially available PTFE reactor, the axial face seal being made of α-silicon carbide. Instead of Asplit FN, Asplit CN and, as the shaft material, CFP (carbon fiber-reinforced plastic based on phenolic resin) were employed. 119.4 g (0.75 mol) of 2,4-difluoronitro-benzene were initially introduced into the PTFE reactor, 104.8 g (1.566 mol) of potassium hydroxide (85% strength) in 300 g of water were added dropwise at 55° C. in the course of 4 hours, and the temperature was then increased to 60° C. Specimens (stainless steel V4A) of material No. 1.4571 were positioned in the liquid and in the vapor space. After the end of the reaction, 96% strength sulfuric acid was added until pH 2.3 was reached and, as a fluoride-trapping agent, 40 g of highly disperse silicic acid (Aerosil®) and 38.0 g of calcium hydroxide were added, a pH of 4.2 being established. Introduction of steam was started, after which 5-fluoro-2-nitrophenol was distilled off with the steam. During the steam distillation, the pH was reduced to 1.5 in the course of 1.5 hours by means of 96% strength sulfuric acid, and was then kept at this value. The distillate was cooled to 10° C. and then filtered. 91.9 g (0.58 mol, 78%) of 5-fluoro-2-nitrophenol were obtained as a yellow solid. After the experiment had been repeated several times, the stirrer proved to be unchanged. Specimens of materials 1.4462 and 1.4539 showed uniform attack (integral rates of removal of material of between 1 and 6 mm/a) and partial pitting corrosion and stress corrosion cracking after an exposure time of only 50 hours.

[Compound]

Name

PTFE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

α-silicon carbide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

PTFE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Yield

78%

Identifiers

|

REACTION_CXSMILES

|

F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[OH-].[K+].S(=O)(=O)(O)[OH:15].[F-].[Si](O)(O)(O)O.[OH-].[Ca+2].[OH-]>O>[F:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([OH:15])[CH:7]=1 |f:1.2,6.7.8|

|

Inputs

Step One

[Compound]

|

Name

|

PTFE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

38 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ca+2].[OH-]

|

Step Three

[Compound]

|

Name

|

α-silicon carbide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

119.4 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC(=C1)F)[N+](=O)[O-]

|

[Compound]

|

Name

|

PTFE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

104.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si](O)(O)(O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced via an axial face

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the axial face seal

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added dropwise at 55° C. in the course of 4 hours

|

|

Duration

|

4 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added until pH 2.3

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

after which 5-fluoro-2-nitrophenol was distilled off with the steam

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

During the steam distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reduced to 1.5 in the course of 1.5 hours by means of 96% strength sulfuric acid

|

|

Duration

|

1.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The distillate was cooled to 10° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC=1C=CC(=C(C1)O)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.58 mol | |

| AMOUNT: MASS | 91.9 g | |

| YIELD: PERCENTYIELD | 78% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |